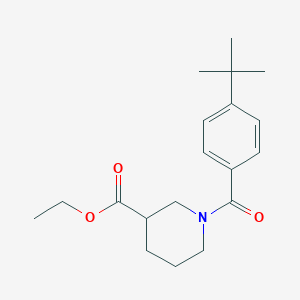
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. EBP is a piperidine-based compound that is structurally similar to other piperidine derivatives such as MDPV and α-PVP, which are known to have psychoactive effects. However, EBP does not exhibit psychoactive effects and is primarily used in research to understand its mechanism of action and potential therapeutic applications.
作用机制
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate's mechanism of action is not fully understood, but it has been shown to have an affinity for the dopamine transporter and may be able to block the reuptake of dopamine. This has led to research into its potential use as a treatment for cocaine addiction, as well as other conditions that involve dysregulation of dopamine levels in the brain.
Biochemical and Physiological Effects
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to have an effect on the dopamine system in the brain, but it does not exhibit psychoactive effects like other piperidine derivatives such as MDPV and α-PVP. Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to reduce the rewarding effects of cocaine use in animal models, suggesting that it may be able to help reduce drug cravings and addiction in humans.
实验室实验的优点和局限性
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate is a readily available compound that can be synthesized with high purity and yield, making it a useful tool for scientific research. However, its potential therapeutic applications are still being explored, and more research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research into Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. One potential area of research is its potential use as a treatment for cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine use in animal models. Additionally, Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate may have potential therapeutic applications for other conditions that involve dysregulation of dopamine levels in the brain, such as ADHD and Parkinson's disease. Further research is needed to determine the safety and efficacy of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate in humans and to explore its potential therapeutic applications.
合成方法
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate can be synthesized using a multi-step process starting with the reaction of piperidine with tert-butylbenzoyl chloride to form 4-tert-butylbenzoylpiperidine. This intermediate is then reacted with ethyl chloroformate to form Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate. The synthesis of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
科学研究应用
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been primarily used in scientific research to understand its mechanism of action and potential therapeutic applications. Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This has led to research into the potential use of Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate as a treatment for cocaine addiction, as it may be able to block the reuptake of dopamine and reduce the rewarding effects of cocaine use.
属性
产品名称 |
Ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
ethyl 1-(4-tert-butylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C19H27NO3/c1-5-23-18(22)15-7-6-12-20(13-15)17(21)14-8-10-16(11-9-14)19(2,3)4/h8-11,15H,5-7,12-13H2,1-4H3 |
InChI 键 |
VRUGKINYMYJVIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
规范 SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



